Drotaveraldine is a synthetic compound primarily recognized for its antispasmodic properties. It is classified as a benzylisoquinoline derivative and is closely related to drotaverine, which is widely used in clinical settings to alleviate smooth muscle spasms. The compound is known for its selective inhibition of phosphodiesterase-4, leading to increased levels of cyclic adenosine monophosphate within cells, which facilitates smooth muscle relaxation.
Drotaveraldine is synthesized through various chemical processes, primarily involving the condensation of specific aromatic compounds. It falls under the category of antispasmodics, which are drugs that relieve spasms in smooth muscles, particularly in the gastrointestinal tract, urinary system, and gall bladder. Its classification can be further detailed as follows:
The synthesis of drotaveraldine involves several key steps, typically starting with the condensation of 3,4-diethoxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline. This reaction usually occurs under reflux conditions in the presence of an acid catalyst. The process can be summarized as follows:
In industrial settings, production methods are optimized for yield and purity using continuous flow reactors and advanced purification techniques to ensure efficient manufacturing for pharmaceutical applications .
Drotaveraldine participates in various chemical reactions:
Common reagents and conditions used in these reactions include:
Drotaveraldine's mechanism of action primarily involves the inhibition of phosphodiesterase-4 (PDE4). This leads to an increase in cyclic adenosine monophosphate levels within smooth muscle cells, resulting in:
Pharmacokinetics studies indicate that after an oral dose of 80 mg, peak plasma concentrations occur within 45–60 minutes .
Drotaveraldine exhibits several notable physical and chemical properties:
These properties are critical for its formulation into effective dosage forms for clinical use .
Drotaveraldine is primarily utilized in medical applications due to its antispasmodic effects. Its scientific uses include:
Drotaveraldine (Chemical name: (6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-diethoxyphenyl)methanone) is a key metabolite of the antispasmodic drug drotaverine. Its molecular formula is C₂₄H₂₉NO₅ (molecular weight: 411.49 g/mol), featuring a tetracyclic structure comprising an isoquinoline scaffold N-linked to a diethoxyphenyl ketone group [1] [4] [5]. The core structure includes:
The molecule adopts a twisted conformation due to steric hindrance between the 6,7-diethoxyisoquinoline and 3,4-diethoxyphenyl groups, restricting free rotation around the C–N bond. X-ray crystallography confirms the E-configuration of the exocyclic amide bond, with all four ethoxy groups in equatorial orientations to minimize energy. No stereoisomers are reported due to the absence of chiral centers, though rotational isomers (rotamers) exist in solution [4] [5].
Table 1: Atomic Coordination of Drotaveraldine
Atom Position | Bond Type | Adjacent Functional Groups |
---|---|---|
N1 | Tertiary amine | –C(O)C₆H₃(OEt)₂, –CH₂CH₂– (ring) |
C2 | Aliphatic CH₂ | N1, C3 |
C6/C7 | Aryl-ethoxy (OEt) | –OC₂H₅ |
Benzoyl carbonyl | Ketone (C=O) | 3,4-Diethoxybenzene ring |
NMR Spectroscopy (¹³C/¹H):
IR Spectroscopy (KBr, cm⁻¹):
Mass Spectrometry:
Fluorescence Properties:Forms a quenching complex with eosin Y (λₑₓ 339 nm → λₑₘ 534 nm), used for quantitative detection in pharmaceuticals [2].
Table 2: Key Spectral Assignments
Technique | Signal (ppm/cm⁻¹/m/z) | Assignment |
---|---|---|
¹H NMR | 4.10 (q) | 4× –OCH₂CH₃ |
¹³C NMR | 170.5 | Benzoyl carbonyl |
IR | 1680 | Amide C=O |
MS/MS | 294.1 | Loss of 3,4-diethoxybenzoic acid |
Drotaveraldine is a white crystalline solid with melting point 128–130°C and moderate lipophilicity (logP 4.51). Solubility data:
It shows pH-dependent stability:
Ionization constants: pKa 7.11 (tertiary amine), making it 90% protonated at physiological pH [2] [9].
Drotaveraldine is the primary oxidative metabolite of drotaverine (C₂₄H₃₂ClNO₄), formed via N-dealkylation. Key differences:
Table 3: Structural and Functional Comparisons
Property | Drotaveraldine | Drotaverine |
---|---|---|
Molecular Formula | C₂₄H₂₉NO₅ | C₂₄H₃₂ClNO₄ |
Molecular Weight | 411.49 g/mol | 433.97 g/mol (HCl salt) |
Key Functional Group | Tertiary amide | Tertiary amine hydrochloride |
logP | 4.51 | 4.19 |
Bioactivity | Inactive metabolite | PDE-IV inhibitor (IC₅₀ 42 nM) |
Analytical Detectability | LC-MS/MS: m/z 412.2 [M+H]⁺ | LC-MS/MS: m/z 434.2 [M+H]⁺ |
Pharmacokinetically, drotaveraldine exhibits faster clearance (t₁/₂ 4.2 hrs vs. drotaverine’s 9.8 hrs) and lacks affinity for phosphodiesterase-IV, confirming its therapeutic inactivity. It accumulates in plasma at ~18% of parent drug exposure during bioequivalence studies [3] [7] [9].
Structurally, drotaverine’s protonated amine enables ionic interactions with PDE-IV, while drotaveraldine’s amide carbonyl disrupts this binding. This explains the >100-fold reduction in spasmolytic efficacy observed in ileum contraction assays [3] [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0